5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline
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Overview
Description
5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline is a complex organic compound that features a unique structure combining an azepane ring, a thiazole ring, and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the azepane moiety and the chloroaniline group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce a different aromatic ring.
Scientific Research Applications
5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Azepan-1-yl-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
- (E)-N-(azepan-1-yl)-1-[2-(5-nitrofuran-2-yl)-1,3-thiazol-4-yl]methanimine
Uniqueness
5-(2-(Azepan-1-yl)thiazol-4-yl)-2-chloroaniline is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18ClN3S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
5-[2-(azepan-1-yl)-1,3-thiazol-4-yl]-2-chloroaniline |
InChI |
InChI=1S/C15H18ClN3S/c16-12-6-5-11(9-13(12)17)14-10-20-15(18-14)19-7-3-1-2-4-8-19/h5-6,9-10H,1-4,7-8,17H2 |
InChI Key |
CGKZFRLRIISJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
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